![molecular formula C7H18NO3P B3052216 1-diethoxyphosphoryl-N,N-dimethyl-methanamine CAS No. 3958-40-5](/img/structure/B3052216.png)
1-diethoxyphosphoryl-N,N-dimethyl-methanamine
Overview
Description
Synthesis Analysis
1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA) is an excellent methylating agent for acids, amines, thiols, and amino acids . It is a reliable methylation agent mainly applied in the synthesis of pharmaceuticals and crop protection agents .Molecular Structure Analysis
The molecular formula of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine is C5H13NO2 . The molecular weight is 119.1622 . The IUPAC Standard InChI is InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 .Chemical Reactions Analysis
1,1-Dimethoxy-N,N-dimethylmethanamine (DMF-DMA) is a reliable methylation agent mainly applied in the synthesis of pharmaceuticals and crop protection agents . It is also used in the cosmetics industry, for example, in hair care products .Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : 1-Diethoxyphosphoryl-N,N-dimethyl-methanamine is utilized in various synthesis processes. For instance, it is used in the synthesis of novel compounds like 1,3-Dithiolane through condensation reactions (Zhai Zhi-we, 2014). It also plays a role in the synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylates which are intermediates in the synthesis of α-methylene-β-lactams (F. Beji, 2015).
Chemical Analysis and Properties
- Characterization and Structural Analysis : The compound is characterized using methods like 1H NMR and X-ray diffractions to determine its structure and crystalline properties. For example, its use in obtaining single crystals through recrystallization with acetonitrile as a solvent has been documented (Zhai Zhi-we, 2014).
Applications in Material Science
- Lubricant Additives : The compound is a significant component in the synthesis of surfactants like N-(3-(diethoxyphosphoryl)propyl)-N,N-dimethyloctadecan-1-ammonium bromide, which, when used with certain additives, shows remarkable lubricating properties in water-based lubricants. This not only provides excellent anti-friction capabilities but also offers a non-corrosive environment for steel in aqueous solutions (Yurong Wang et al., 2017).
Pharmacological Research
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmacologically significant compounds. For example, it is involved in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are useful for the preparation of agrochemicals or medicinal compounds (F. Ghelfi et al., 2003).
Analytical Chemistry
- Spin Trapping in EPR Spectroscopy : The compound is used in Electron Paramagnetic Resonance (EPR) spectroscopy as a spin trap, particularly for superoxide radicals. The rate constants for spin trapping by various derivatives of the compound have been estimated using competitive inhibition techniques, providing valuable insights into the structural influence on trapping efficiency (P. Tsai et al., 2003).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-diethoxyphosphoryl-N,N-dimethyl-methanamine. For instance, the compound is known to spontaneously decompose in water and is soluble in organic solvents . These properties could affect its stability and efficacy in different environments.
properties
IUPAC Name |
1-diethoxyphosphoryl-N,N-dimethylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)7-8(3)4/h5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKHQYDKHMKDOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403684 | |
Record name | Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3958-40-5 | |
Record name | Phosphonic acid, [(dimethylamino)methyl]-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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